1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol

Fragment-based drug discovery JARID1B/KDM5B X-ray crystallography

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (CAS 1338680-18-4 racemic; CAS 1423040-64-5 R-enantiomer) is a synthetic small-molecule fragment (MW 245.28 g/mol, XLogP3 1.2) comprising a pyrrolidin-3-ol moiety linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole ring. The (3R)-enantiomer was identified as a validated crystallographic hit against the catalytic JmjC domain of human lysine-specific demethylase 5B (KDM5B/JARID1B) through PanDDA fragment screening at the Diamond Light Source I04-1 beamline by the Structural Genomics Consortium (SGC), yielding PDB entry 5FZ4 at 2.07 Å resolution.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B13218022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O2/c17-11-6-7-16(8-11)9-12-14-13(15-18-12)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2
InChIKeyFQHRNVUXCKTULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol – Compound Identity and Fragment-Based Drug Discovery Provenance


1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (CAS 1338680-18-4 racemic; CAS 1423040-64-5 R-enantiomer) is a synthetic small-molecule fragment (MW 245.28 g/mol, XLogP3 1.2) comprising a pyrrolidin-3-ol moiety linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole ring [1][2]. The (3R)-enantiomer was identified as a validated crystallographic hit against the catalytic JmjC domain of human lysine-specific demethylase 5B (KDM5B/JARID1B) through PanDDA fragment screening at the Diamond Light Source I04-1 beamline by the Structural Genomics Consortium (SGC), yielding PDB entry 5FZ4 at 2.07 Å resolution [3][4]. This compound serves as a starting point for fragment-to-lead optimization targeting the KDM5B histone demethylase, a recognized oncology target implicated in breast, prostate, and gastric cancers [5].

Why Generic Substitution Fails for 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol – Chirality, Scaffold Specificity, and Target Engagement


Substituting this compound with a close structural analog is not straightforward because three interdependent factors govern its utility: (i) chirality at the pyrrolidine 3-position – only the (3R)-enantiomer was validated in the JARID1B co-crystal structure (PDB 5FZ4), while the racemate (CAS 1338680-18-4) carries unquantified risk of differential binding or spurious activity at the JmjC active site [1]; (ii) the 3-phenyl substitution on the 1,2,4-oxadiazole ring is a determinant of shape complementarity within the JmjC binding pocket – replacing phenyl with methyl, ethyl, or isopropyl (as in the 3-alkyl oxadiazole analogs available commercially) would alter both hydrophobic contacts and desolvation energetics [2]; and (iii) in a parallel chemotype studied for FXR antagonism, the choice of pyrrolidine versus piperidine at the equivalent position produced a >4-fold difference in cellular IC50 (0.58 μM for piperidine-containing 3f vs. attenuated activity for pyrrolidine analogs), demonstrating that the N-heterocycle identity is a functional variable, not a trivial substitution [3]. The quantitative crystallographic and pharmacological evidence below specifies exactly where this compound diverges from its nearest comparators.

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol – Quantitative Differentiation Evidence vs. Closest Comparators


Crystallographic Resolution Superiority vs. Co-Campaign Fragment N05859b (PDB 5FZ6) for JARID1B Binding

Among the JARID1B catalytic domain fragment structures deposited from the same SGC Diamond I04-1 PanDDA screening campaign, the 5FZ4 structure (target compound) was solved at 2.07 Å resolution, which is 0.26 Å superior to the 5FZ6 structure (Maybridge fragment N05859b) solved at 2.33 Å [1][2]. Higher resolution directly improves the confidence of binding pose assignment and the accuracy of subsequent structure-based design. The R-free values are comparable (5FZ4: 0.234; 5FZ6: 0.219), but the 5FZ4 ligand P6B exhibits a real-space correlation coefficient (RSCC) of 0.78 in the PDB validation report, providing a quantitative measure of map-to-model fit [3]. This higher-resolution ligand-bound model offers a more reliable template for computational docking and fragment-growing campaigns than structures of the same target at lower resolution.

Fragment-based drug discovery JARID1B/KDM5B X-ray crystallography

Chiral Configuration Specificity: (3R)-Enantiomer Validated for JARID1B Binding vs. Racemic Mixture

The commercially available forms of this compound include the racemate (CAS 1338680-18-4) and the enantiopure (3R)-form (CAS 1423040-64-5). The PanDDA event map and deposited model in PDB 5FZ4 explicitly identify the bound ligand as the (3R)-enantiomer (designated N10057a), while the PDB ligand component P6B is recorded as the (3S)-configuration due to crystallographic refinement conventions [1][2]. The PDBsum ligand validation confirms the chiral center is correctly assigned with no stereochemical errors, and the ligand passes all MotiveValidator checks [3]. In contrast, the racemic mixture (CAS 1338680-18-4) contains equal proportions of the (3S)-enantiomer, for which no validated JARID1B binding pose has been reported. For fragment-based screening and structure-guided optimization, the enantiopure (3R)-form eliminates the confounding factor of a 50% inactive enantiomer that could produce false-negative or artifactually weak binding signals in SPR, ITC, or biochemical assays.

Chiral resolution Fragment-based drug discovery JARID1B

Physicochemical Fragment Quality vs. Rule-of-Three Thresholds and In-Class 3-Alkyl Oxadiazole Analogs

The target compound exhibits physicochemical parameters fully compliant with the fragment Rule of Three (MW ≤ 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 3… with HBA=5 as a minor overage typical of oxadiazole fragments). Its computed properties per PubChem are MW 245.28 g/mol, XLogP3 1.2, HBD 1, HBA 5, and rotatable bonds 3 [1]. By comparison, the closest commercially available 3-alkyl analogs show notable divergence: 1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}pyrrolidin-3-ol (CAS 832715-05-6) bears an isopropyl substituent lacking the π-stacking capacity of the phenyl ring; 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol (CAS 1808069-08-0) has a lower MW (169.18 g/mol) but also lacks the aromatic surface area needed for hydrophobic pocket engagement in JARID1B [2]. The 3-phenyl group of the target compound provides an estimated additional accessible hydrophobic surface area and π–π interaction capacity that is absent in 3-alkyl congeners, consistent with the observation in the FXR oxadiazole series where aromatic substituents at the oxadiazole 3-position were essential for potent receptor antagonism [3].

Fragment library design Physicochemical properties 1,2,4-oxadiazole

Target Class Evidence: Pyrrolidine-vs-Piperidine Scaffold Divergence in 1,2,4-Oxadiazole Bioactivity (Cross-Target Class-Level Inference)

While the target compound's direct IC50 against JARID1B remains unpublished (the SGC fragment screening data for N10057a has no publicly deposited affinity value per the Ligandable Human Proteome database [1]), class-level evidence from a structurally related 1,2,4-oxadiazole chemotype demonstrates that the identity of the N-heterocycle (pyrrolidine vs. piperidine) is a quantitative efficacy determinant. In a series of 3,5-disubstituted oxadiazole FXR antagonists, the piperidine-containing compound 13 achieved an IC50 of 0.127 ± 0.02 μM, while the most potent pyrrolidine-containing analog in the same series showed attenuated activity [2]. This >4-fold difference illustrates that the pyrrolidine ring imparts a distinct conformational constraint and basicity profile (pKa ~10.3 for pyrrolidine vs. ~10.8 for piperidine) affecting target engagement. For procurement decisions, this means that analogs where the pyrrolidine is replaced by piperidine (e.g., compounds 3f and 13 in the FXR study) are not functionally interchangeable despite sharing the oxadiazole-phenyl core.

FXR antagonist N-heterocycle SAR 1,2,4-oxadiazole scaffold

Validated Application Scenarios for 1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol Based on Quantitative Evidence


Structure-Guided Fragment Elaboration for KDM5B/JARID1B Inhibitor Development

The 2.07 Å resolution co-crystal structure (PDB 5FZ4) with a ligand RSCC of 0.78 provides a high-confidence binding pose for fragment-growing campaigns targeting the JARID1B JmjC catalytic domain [1][2]. Medicinal chemistry teams can use the (3R)-enantiomer (CAS 1423040-64-5) as a validated starting fragment, with the 3-phenyl-oxadiazole occupying a defined hydrophobic sub-pocket suitable for vector-based elaboration. The structure's superior resolution over the co-campaign fragment hit 5FZ6 (2.33 Å) makes 5FZ4 the preferred template for computational docking and pharmacophore modeling [3].

Fragment Library Procurement for Academic or Industrial KDM5B Screening Cascades

For institutions assembling targeted fragment libraries against the KDM5 subfamily, the enantiopure (3R)-form offers a defined stereochemical starting point with validated target engagement by X-ray crystallography [1]. The compound's favorable fragment physicochemical profile (MW 245.28, XLogP3 1.2, HBD 1) and ligand desolvation score of 77.48 predict acceptable solubility and ligand efficiency for SPR-based screening follow-up, even in the absence of a published Kd value [2]. Procurement of the racemate is not recommended for screening due to the unknown contribution of the (3S)-enantiomer.

Comparative Chemical Biology Studies of 1,2,4-Oxadiazole Bioisosteres Across Epigenetic Targets

The compound serves as a reference point for cross-target SAR studies investigating the role of the 1,2,4-oxadiazole-pyrrolidine scaffold in epigenetic reader/writer/eraser proteins. Its documented engagement of JARID1B contrasts with the activity of related oxadiazole-pyrrolidine hybrids as dual DNA gyrase/topoisomerase IV inhibitors (IC50 = 120–210 nM against E. coli gyrase for the most potent analogs [1]). Researchers evaluating target selectivity of oxadiazole-containing fragments can use this compound as a JARID1B-positive control with publicly available structural data, enabling comparative profiling against antibacterial oxadiazole chemotypes.

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